molecular formula C10H8ClF3N2 B2510582 6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole CAS No. 1244915-10-3

6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole

Cat. No.: B2510582
CAS No.: 1244915-10-3
M. Wt: 248.63
InChI Key: MMYZZRHHDBFLRB-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the trifluoropropyl group and the chlorine atom in the structure of this compound imparts unique chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole typically involves the reaction of 6-chlorobenzimidazole with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate are commonly used in the presence of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-2-(3,3,3-trifluoropropyl)-1H-benzimidazole or 6-thio-2-(3,3,3-trifluoropropyl)-1H-benzimidazole can be formed.

    Oxidation Products: N-oxides of the benzimidazole ring.

    Reduction Products: Dihydrobenzimidazole derivatives.

Scientific Research Applications

6-Chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoropropyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(3,3,3-trifluoropropyl)thio-9H-purine
  • 6-Chloro-2-(3,3,3-trifluoropropyl)amino-3-pyridinesulfonamide

Uniqueness

Compared to similar compounds, 6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has unique structural features that contribute to its distinct chemical and biological properties. The presence of the benzimidazole ring system, combined with the trifluoropropyl group, imparts enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2/c11-6-1-2-7-8(5-6)16-9(15-7)3-4-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZZRHHDBFLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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